molecular formula C14H13BrO B1337804 4-(Benzyloxy)-2-bromo-1-methylbenzene CAS No. 60710-40-9

4-(Benzyloxy)-2-bromo-1-methylbenzene

Cat. No.: B1337804
CAS No.: 60710-40-9
M. Wt: 277.16 g/mol
InChI Key: UENAXUWFESQYML-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromo-1-methylbenzene is an organic compound with the molecular formula C14H13BrO. It is a derivative of benzene, where a benzyloxy group is attached to the fourth carbon, a bromine atom to the second carbon, and a methyl group to the first carbon. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-bromo-1-methylbenzene typically involves the bromination of 4-(Benzyloxy)-1-methylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromo-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 4-(Benzyloxy)-2-amino-1-methylbenzene or 4-(Benzyloxy)-2-thio-1-methylbenzene.

    Oxidation: Formation of 4-(Benzyloxy)-2-bromo-1-methylbenzaldehyde or 4-(Benzyloxy)-2-bromo-1-methylbenzoic acid.

    Reduction: Formation of 4-(Benzyloxy)-1-methylbenzene.

Scientific Research Applications

4-(Benzyloxy)-2-bromo-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromo-1-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the benzyloxy group is oxidized through electron transfer processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-1-methylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-(Benzyloxy)-2-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-(Benzyloxy)-2-fluoro-1-methylbenzene: Contains a fluorine atom, which significantly alters its chemical behavior compared to the bromine derivative.

Uniqueness

4-(Benzyloxy)-2-bromo-1-methylbenzene is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of various derivatives and complex organic molecules, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

2-bromo-1-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENAXUWFESQYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447382
Record name 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60710-40-9
Record name 2-Bromo-1-methyl-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60710-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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